molecular formula C22H15ClN2O5 B12018596 Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate CAS No. 618443-28-0

Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

Cat. No.: B12018596
CAS No.: 618443-28-0
M. Wt: 422.8 g/mol
InChI Key: OXJUZJJVSGRKAZ-UHFFFAOYSA-N
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Description

Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C22H15ClN2O5. This compound is part of the pyrrolo[2,1-a]phthalazine family, which is known for its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of phthalazinium N-ylides with electron-deficient alkynes or alkenes . This synthesis involves two stages:

Industrial Production Methods

the principles of green chemistry, such as one-pot synthesis and atom economy, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate is unique due to its specific structural features, such as the presence of a chlorobenzoyl group and the pyrrolo[2,1-a]phthalazine core. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

CAS No.

618443-28-0

Molecular Formula

C22H15ClN2O5

Molecular Weight

422.8 g/mol

IUPAC Name

dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

InChI

InChI=1S/C22H15ClN2O5/c1-29-21(27)16-17(22(28)30-2)19(20(26)12-7-9-14(23)10-8-12)25-18(16)15-6-4-3-5-13(15)11-24-25/h3-11H,1-2H3

InChI Key

OXJUZJJVSGRKAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OC)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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